(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid
Description
This compound features a fused cyclopenta-oxazine scaffold with a carboxylic acid substituent at the 6-position. Such bicyclic frameworks are often synthesized via cycloaddition or annulation reactions involving unsaturated precursors, as seen in structurally related compounds like those derived from 2-oxa-spiro[3.4]octane-1,3-dione or furan-based intermediates . The stereochemistry (4As,6R,7aR) suggests a rigid, three-dimensional conformation that may influence pharmacological activity or molecular interactions, similar to spirocyclic systems in .
Properties
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)5-3-6-7(4-5)12-2-1-9-6/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLCCLUGZLHTP-DSYKOEDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of EN300-26977546 is currently unknown. This compound is a derivative of the 1,4-oxazine family, which has been theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state. .
Mode of Action
In the field of molecular electronics, 1,4-oxazine derivatives have been shown to undergo de/rehydrogenation, which efficiently switches single-molecule junctions between different conducting states
Biochemical Pathways
The biochemical pathways affected by EN300-26977546 are currently unknown. Given the compound’s structural similarity to other 1,4-oxazine derivatives, it might be involved in electron transport processes. .
Biological Activity
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid is a heterocyclic organic compound with potential biological activities. Its unique structure combines a cyclopentane and oxazine ring system, making it an interesting candidate for pharmaceutical research. This article explores its biological activity based on various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 171.19 g/mol
- CAS Number : 2445750-49-0
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of target activities, triggering cascades of biochemical events that result in therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound show cytotoxic effects against various cancer cell lines. For instance:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of enzymes involved in various metabolic pathways. This property is crucial for developing therapeutic agents targeting specific diseases.
- Receptor Modulation : The potential for receptor interaction has been noted in the context of neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter receptors.
Case Study 1: Cytotoxicity Assessment
A detailed cytotoxicity assessment was conducted using the MTT assay on several cancer cell lines including A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | A549 | 15 |
| Compound 2 | SK-BR-3 | 20 |
| Compound 3 | Jurkat | 10 |
This table illustrates the varying degrees of effectiveness across different cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed how modifications to the oxazine ring influenced biological activity. For example:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Fused Ring Systems : The target compound shares bicyclic frameworks with furo-isoindole () and cyclopenta[c]pyran () systems. However, its oxazine moiety distinguishes it from isoindole () and pyran () analogs .
- Functional Groups : The carboxylic acid group at position 6 is critical for hydrogen bonding, akin to the isoindole-4-carboxylic acid in , which forms O–H···O hydrogen bonds in its crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
